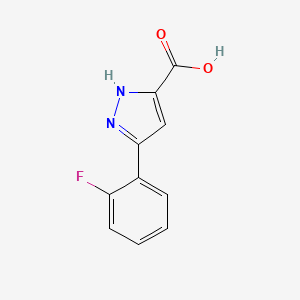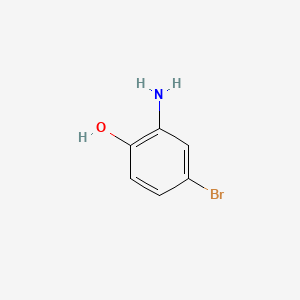
2-Amino-4-Bromophénol
Vue d'ensemble
Description
2-Amino-4-Bromophenol (2-ABP) is an organic compound with an aromatic ring structure. It belongs to the class of phenol derivatives and is used as a building block in synthetic organic chemistry. 2-ABP is also used in the synthesis of a number of biologically active compounds, such as inhibitors and drugs. In addition, 2-ABP has been studied extensively for its potential applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Préparation d'aryloxadiazolobenzoxazinones
Le 2-Amino-4-Bromophénol est utilisé comme réactif pour la préparation d'aryl-oxadiazolobenzoxazinones via la réaction de Suzuki-Miyaura . Cette réaction est un type de réaction de couplage croisé catalysée par le palladium, largement utilisée en chimie organique pour synthétiser divers composés organiques.
Amination oxydante catalysée par le cuivre
Ce composé est également utilisé dans l'amination oxydante catalysée par le cuivre des benzoxazoles et des azoles apparentés via l'activation des liaisons C-H et C-N . Ce processus est important dans le domaine de la chimie synthétique car il offre une nouvelle voie pour la synthèse de molécules complexes.
Synthèse d'inhibiteurs de la protéine tyrosine phosphatase 1B
Le this compound est utilisé dans la synthèse de dérivés d'acide N-(alcoxyphényl)-aminocarbonylbenzoïque, qui agissent comme des inhibiteurs de la protéine tyrosine phosphatase 1B . Ces inhibiteurs sont des agents thérapeutiques potentiels pour le traitement du diabète de type 2 et de l'obésité.
Préparation d'inhibiteurs lipophiles de la désoxy-xylulose-phosphate réductoisomérase
Il est utilisé dans la préparation d'inhibiteurs lipophiles de la désoxy-xylulose-phosphate réductoisomérase . Ces inhibiteurs sont des agents antimicrobiens potentiels, car ils inhibent une enzyme clé de la voie non mévalonate de la biosynthèse des isoprénoïdes.
Synthèse de benzoxazole benzènesulfonamides
Le this compound est utilisé dans la synthèse de benzoxazole benzènesulfonamides . Ces composés sont des inhibiteurs allostériques de la fructose-1,6-bisphosphatase, une enzyme impliquée dans le métabolisme du glucose, et ont donc des applications potentielles dans le traitement du diabète de type 2.
Mécanisme D'action
Target of Action
2-Amino-4-Bromophenol is a reactant used in the preparation of various biochemical compounds . It has been used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which are known to inhibit protein tyrosine phosphatase 1B . This enzyme plays a crucial role in insulin signaling and is considered a target for the treatment of type 2 diabetes and obesity .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, to form biaryl compounds . It is also involved in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation .
Biochemical Pathways
2-Amino-4-Bromophenol affects several biochemical pathways. It is used in the synthesis of benzoxazole benzenesulfonamides, which are allosteric inhibitors of fructose-1,6-bisphosphatase . This enzyme is a key player in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Result of Action
The molecular and cellular effects of 2-Amino-4-Bromophenol’s action depend on the specific biochemical pathways it affects. For instance, by contributing to the synthesis of inhibitors of fructose-1,6-bisphosphatase, it can potentially influence glucose metabolism .
Safety and Hazards
Orientations Futures
2-Amino-4-Bromophenol is used in various research applications. It is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors . It is also used in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . Future research may explore more applications of this compound in different fields of chemistry.
Analyse Biochimique
Biochemical Properties
2-Amino-4-Bromophenol plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors and reactants. It is used in the preparation of oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction and in the copper-catalyzed oxidative amination of benzoxazoles and related azoles . This compound interacts with enzymes such as protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase, acting as an inhibitor . These interactions are crucial for regulating enzyme activity and can influence various metabolic pathways.
Cellular Effects
2-Amino-4-Bromophenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, its interaction with protein tyrosine phosphatase 1B can affect insulin signaling pathways, potentially impacting glucose metabolism . Additionally, its inhibitory effect on fructose-1,6-bisphosphatase can alter gluconeogenesis, affecting overall cellular energy balance .
Molecular Mechanism
At the molecular level, 2-Amino-4-Bromophenol exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its inhibition of protein tyrosine phosphatase 1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation reactions . Similarly, its interaction with fructose-1,6-bisphosphatase involves binding to an allosteric site, leading to conformational changes that reduce enzyme activity . These molecular interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-Bromophenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4-Bromophenol is relatively stable under standard storage conditions, with a melting point of 130-135°C Long-term exposure to 2-Amino-4-Bromophenol in in vitro and in vivo studies has shown potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-4-Bromophenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and improving metabolic balance. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on organ function and overall health .
Metabolic Pathways
2-Amino-4-Bromophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase affects key metabolic pathways such as insulin signaling and gluconeogenesis . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-4-Bromophenol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 2-Amino-4-Bromophenol are crucial for its biological activity, as they determine the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of 2-Amino-4-Bromophenol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, affecting overall cellular function .
Propriétés
IUPAC Name |
2-amino-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIPENGTGSNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326075 | |
| Record name | 2-Amino-4-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-68-6 | |
| Record name | 40925-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

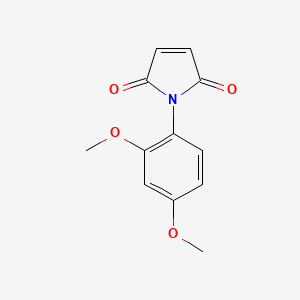
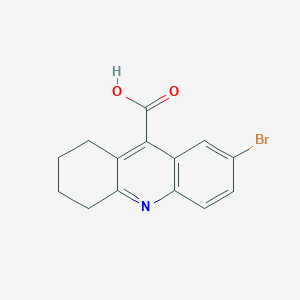
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
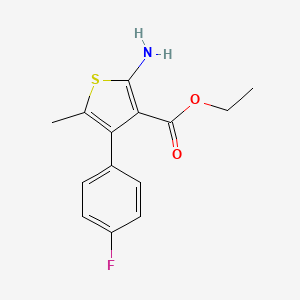
![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)




